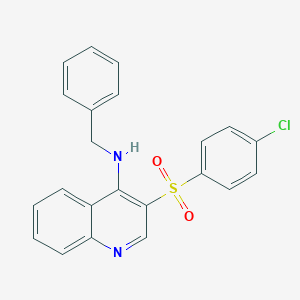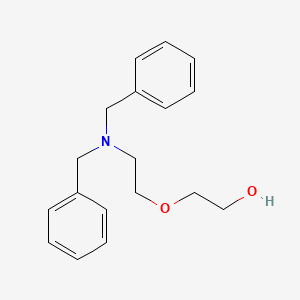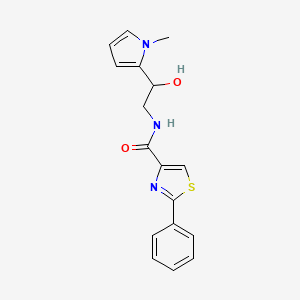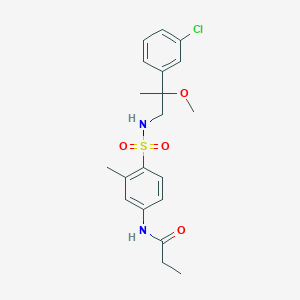
N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two other carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Chemical Reactions Analysis
Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions, including substitution, elimination, and addition reactions .科学的研究の応用
Synthetic Methodologies and Polymer Research
- The development of synthetic methodologies for α,β-unsaturated N-methoxy-N-methylamide compounds highlights the interest in creating compounds with specific chemical structures for various applications, including materials science and pharmaceuticals (Beney, Boumendjel, & Mariotte, 1998).
- Research on the RAFT polymerization of N-isopropylacrylamide (NIPAM) underscores the significance of controlled polymerization techniques in producing polymers with precise properties, potentially relevant for drug delivery systems (Convertine et al., 2004).
Antimicrobial and Antipathogenic Activities
- Studies have demonstrated the synthesis and antipathogenic activity of thiourea derivatives, showing significant effects on bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating the potential of these compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Drug Synthesis and Characterization
- The synthesis of Lercanidipine Hydrochloride, involving multiple steps of chemical reactions, showcases the complex processes involved in creating pharmaceutical compounds, which may share similarities with the synthesis pathways of other drug molecules (Guo-ping, 2005).
Cancer Research and Drug Design
- A novel sulfonamide agent, MPSP-001, was found to exhibit potent activity against human cancer cells in vitro by disrupting microtubule formation, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Liu et al., 2012).
作用機序
Mode of Action
Based on its structural features, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various biochemical pathways, including those involved in signal transduction, enzyme regulation, and cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-5-19(24)23-17-9-10-18(14(2)11-17)28(25,26)22-13-20(3,27-4)15-7-6-8-16(21)12-15/h6-12,22H,5,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJQFJXDZUBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)
![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)
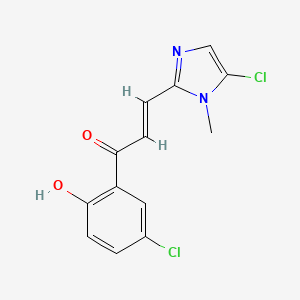
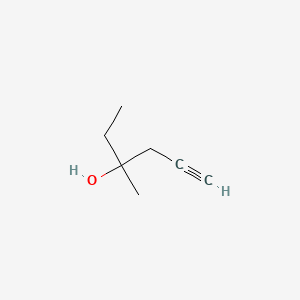
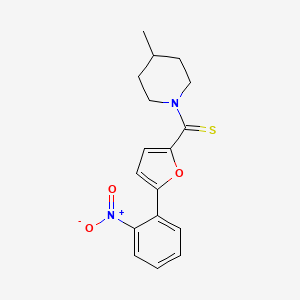
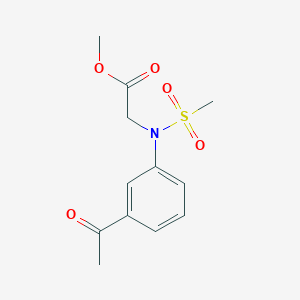

![5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985616.png)
